molecular formula C24H19NO2 B3826392 N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide CAS No. 306742-98-3

N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide

Cat. No. B3826392
CAS RN: 306742-98-3
M. Wt: 353.4 g/mol
InChI Key: ASDMPFKISIQIPG-YXLFCKQPSA-N
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Description

N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide, also known as compound 1, is a synthetic compound with potential biological activity. It is a member of the class of chalcones, which are compounds containing two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Compound 1 has been the subject of recent scientific research for its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which are structurally similar to the compound , have been reported to possess antiviral activity . For instance, certain indole derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have also been found to exhibit anti-inflammatory properties . This suggests that “N-[3-(3-Oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide” could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have been evaluated for their anticancer potential . Therefore, it’s plausible that “N-[3-(3-Oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide” could be explored for its potential anticancer properties.

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity . This suggests that “N-[3-(3-Oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide” could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activities . This suggests that “N-[3-(3-Oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide” could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This suggests that “N-[3-(3-Oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide” could potentially be used in the treatment of microbial infections.

Antitubercular Activity

Indole derivatives have demonstrated antitubercular activities . This suggests that “N-[3-(3-Oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide” could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have shown antidiabetic activity . This suggests that “N-[3-(3-Oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide” could potentially be used in the treatment of diabetes.

properties

IUPAC Name

(E)-N-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO2/c26-23(21-11-5-2-6-12-21)16-14-20-10-7-13-22(18-20)25-24(27)17-15-19-8-3-1-4-9-19/h1-18H,(H,25,27)/b16-14+,17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDMPFKISIQIPG-YXLFCKQPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C=CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)/C=C/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-Oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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